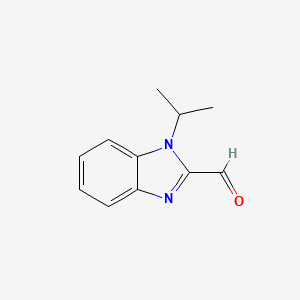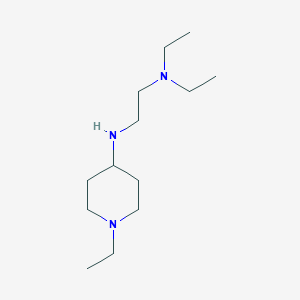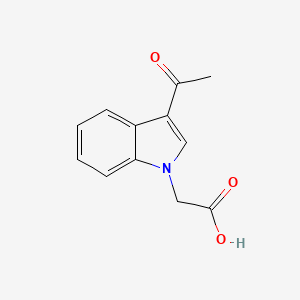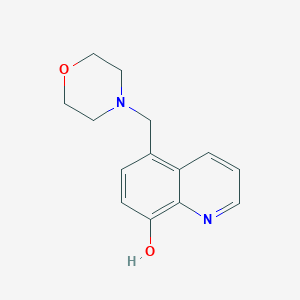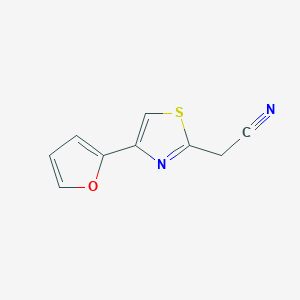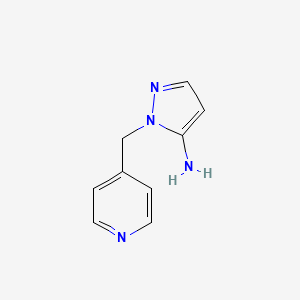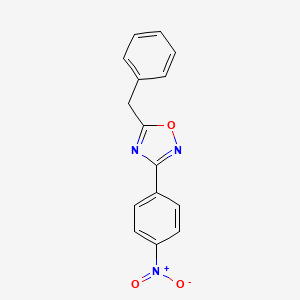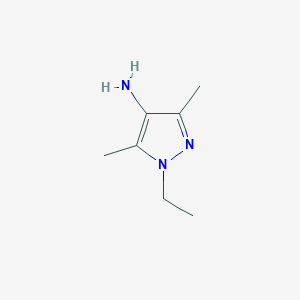![molecular formula C13H13NO3 B1332012 (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-61-8](/img/structure/B1332012.png)
(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline-4-carboxylic acid . The compound is related to a diverse range of quinoline-4-carboxylic acid derivatives that have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, including cyclopentaquinoline compounds, are recognized for their effectiveness as anticorrosive materials. Their high electron density enables them to effectively adsorb on metallic surfaces and form stable chelating complexes, providing significant protection against metallic corrosion. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).
Biological Activity
Cyclopentaquinoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. These compounds are pivotal in medicinal chemistry for the development of new pharmaceutical agents. Their structural diversity, especially when fused with other heterocyclic systems, contributes to their significant biological properties (R. Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).
Antimicrobial Properties
The carboxylic acid moiety, a structural component of cyclopentaquinoline, plays a crucial role in binding to microbial cells, potentially influencing antimicrobial efficacy. Studies on various carboxylic acids have shown that their antimicrobial activity varies depending on the structural configuration and the type of microbial strain (Godlewska-Żyłkiewicz et al., 2020).
Antioxidant Potential
Hydroxycinnamic acids, which share a similar structural feature with cyclopentaquinoline due to the presence of a hydroxy and carboxylic group, are known for their antioxidant properties. These compounds' structure-activity relationships suggest that the position and number of hydroxyl groups significantly influence their antioxidant activity, a property that might be present in cyclopentaquinoline derivatives as well (Razzaghi-Asl et al., 2013).
Environmental Interaction
Understanding the interaction of cyclopentaquinoline derivatives, particularly their sorption in soils, is essential for assessing their environmental impact, especially when used in pharmaceutical formulations. The sorption behavior is influenced by various factors including the molecular structure, and it plays a crucial role in determining the mobility and bioavailability of these compounds in the environment (Tolls, 2001).
Propiedades
IUPAC Name |
(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJWSZWDZNVOJ-GMEUVTARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

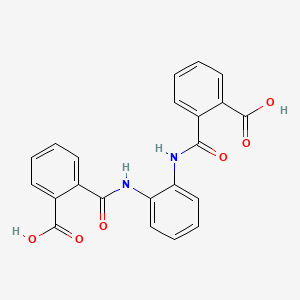
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
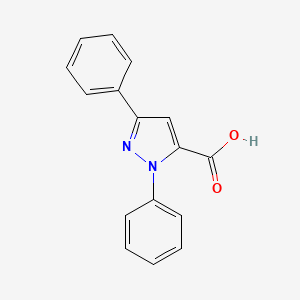
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)
